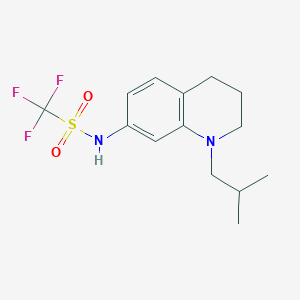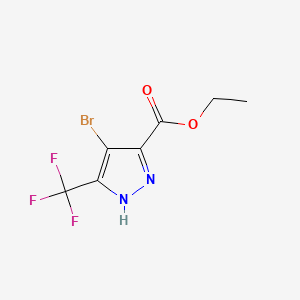
2-Chloro-3-iodo-4-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Chloro-3-iodo-4-(trifluoromethyl)pyridine is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been used as reagents in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of similar trifluoromethylpyridines (TFMP) involves the use of trichloromethyl-pyridine, which undergoes a chlorine-fluorine exchange reaction . The specific synthesis process for 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine is not explicitly mentioned in the available literature.Chemical Reactions Analysis
Trifluoromethylpyridines are known to be used as reactants in various chemical reactions. For instance, they can participate in amination reactions to produce aminopyridines . They can also act as catalytic ligands for regioselective preparation of other compounds .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
“2-Chloro-3-iodo-4-(trifluoromethyl)pyridine” is used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity with different functional groups makes it a valuable building block for creating complex molecules used in medication development .
Agricultural Chemicals
This compound serves as a precursor for the synthesis of agrochemicals, particularly those involved in crop protection. The trifluoromethyl group in the pyridine ring is a common motif in pesticides and herbicides, contributing to their effectiveness .
Organic Synthesis
In organic chemistry, this pyridine derivative is utilized for regioselective functionalization, which is crucial for constructing molecules with precise structural configurations .
Catalysis
It acts as a ligand in catalytic systems, particularly in palladium-catalyzed reactions. Such reactions are important for creating compounds used in materials science and organic synthesis .
Material Science
The compound finds application in the synthesis of metal-organic frameworks (MOFs), which are used for gas storage, separation, and catalysis due to their porous nature .
Bioactive Ligands and Chemosensors
Pyridine derivatives, including “2-Chloro-3-iodo-4-(trifluoromethyl)pyridine”, are studied for their potential as bioactive ligands and chemosensors, which are important in pharmaceutical research and diagnostics .
Optoelectronic Devices
Such derivatives are also explored for their use in optoelectronic devices due to their luminescent properties, which can be harnessed in sensors and imaging technologies .
Neurological Research
They are used as reagents in the synthesis of compounds that act as enzyme inhibitors, such as BACE1 inhibitors, which have implications in neurological research and treatment of neurodegenerative diseases .
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the synthesis of various pharmaceutical and veterinary products . With the ongoing research and development in the field of fluorinated organic chemicals, it is expected that many novel applications of these compounds will be discovered in the future .
Propiedades
IUPAC Name |
2-chloro-3-iodo-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJFHWJPAKXBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670638 | |
| Record name | 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | |
CAS RN |
1186405-09-3 | |
| Record name | 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1389420.png)



![6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1389427.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389429.png)
![6-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1389430.png)


![1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid](/img/structure/B1389434.png)
![3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1389436.png)
![N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline](/img/structure/B1389437.png)